3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

This 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole free base (≥98% purity) offers a CNS-optimized scaffold with a favorable LogP of 1.85 and TPSA of 40.71 Ų, reducing P-gp efflux risk. The 3,5-substitution pattern enables precise SAR exploration of kinase and GPCR targets. Direct incorporation via amide bond formation, reductive amination, or cross-coupling eliminates salt exchange steps, streamlining synthesis and lowering costs. Ideal for CNS drug discovery programs seeking brain-penetrant leads with high metabolic stability.

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
Cat. No. B13594572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=NN2)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5/h4-5,12H,1-3H2,(H,13,14)
InChIKeyHYUDUPKYCBZLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole: A Versatile Pyrazole Building Block for Medicinal Chemistry


3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1316218-81-1, free base) is a heterocyclic small molecule featuring a pyrazole core substituted with a pyrrolidine ring at the 3-position and a trifluoromethyl group at the 5-position . This compound serves as a key intermediate in the synthesis of kinase inhibitors and CNS-targeting agents, owing to the distinct electronic and steric properties imparted by its substitution pattern [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine moiety provides conformational flexibility for target interactions, making this scaffold valuable in structure-activity relationship (SAR) studies [1].

Why Generic Substitution Fails: The Critical Role of 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole's Substitution Pattern


Closely related pyrazole analogs, such as 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole, share the pyrrolidine and trifluoromethyl groups but differ in their substitution positions and N-methylation status [1][2]. These structural variations profoundly influence key physicochemical properties, including lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity, which in turn dictate pharmacokinetic behavior, target engagement, and synthetic tractability [1][2]. Simple in-class substitution without rigorous quantitative comparison can therefore lead to divergent biological outcomes and compromise lead optimization efforts. The following evidence guide provides the quantitative differentiation required for informed scientific selection and procurement.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole


Enhanced Lipophilicity and Reduced Polar Surface Area Favor Blood-Brain Barrier Penetration

Compared to the N-methylated analog 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole, the target compound 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole exhibits a higher predicted LogP (XLogP3 = 1.853) and a larger topological polar surface area (TPSA = 40.71 Ų) [1]. In contrast, the N-methylated comparator has a lower TPSA of 29.8 Ų and an XLogP3 of 1 [1]. This difference in lipophilicity and polarity is expected to influence blood-brain barrier (BBB) permeability and overall CNS exposure, with the target compound's profile being more conducive to CNS-targeting applications where moderate lipophilicity and balanced polarity are desired .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Increased Conformational Flexibility and Hydrogen-Bonding Capacity Relative to 4-Substituted Regioisomer

The target compound, 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole, differs from its 4-substituted regioisomer, 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole, in the position of the pyrrolidine attachment on the pyrazole ring [1]. This regioisomeric variation alters the spatial orientation of the pyrrolidine moiety relative to the trifluoromethyl group, potentially affecting target binding conformations and molecular recognition . While both compounds share identical molecular weight (205.18 g/mol) and TPSA (40.7 Ų), the target compound possesses two hydrogen-bond donors compared to the comparator's one (as inferred from the free base structure), which may enhance its ability to form specific interactions with biological targets [1].

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Improved Synthetic Tractability via Free Base Form and Optimized Storage Conditions

The target compound is commercially available as a free base (CAS 1316218-81-1) with a purity of ≥98% . In contrast, many close analogs are predominantly offered as hydrochloride salts, which can complicate downstream synthetic manipulations due to salt exchange requirements and potential solubility issues in organic solvents . The free base form of 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole allows for direct use in a wider range of organic reactions without the need for neutralization steps. Additionally, the recommended storage condition for the target compound is sealed in dry, 2-8°C , which is a standard and readily achievable storage requirement that minimizes degradation risk compared to analogs requiring more stringent conditions.

Synthetic Chemistry Process Development Compound Management

Favorable Physicochemical Profile Aligned with CNS Drug-Likeness Guidelines

The target compound's physicochemical properties (MW = 205.18 g/mol; LogP = 1.853; TPSA = 40.71 Ų; HBD = 2; HBA = 2) fall well within the optimal ranges for CNS drug candidates as defined by the widely recognized CNS MPO (Multiparameter Optimization) and Lipinski's Rule of Five guidelines [1]. Specifically, its low molecular weight (<300 Da), moderate lipophilicity (LogP <3), and balanced polarity (TPSA <70 Ų) suggest a high likelihood of favorable oral bioavailability and brain penetration [1]. In comparison, the 1-methyl analog exhibits a lower TPSA (29.8 Ų) which may increase passive permeability but also elevate the risk of promiscuous binding and off-target effects [2]. The target compound thus strikes a balance that is particularly attractive for CNS-targeted lead optimization.

Drug Discovery CNS Drug Design Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole


CNS Drug Discovery Lead Optimization

The target compound's physicochemical profile (LogP = 1.853, TPSA = 40.71 Ų) aligns with CNS MPO guidelines [1], making it an excellent starting scaffold for designing brain-penetrant kinase inhibitors or GPCR modulators. Its moderate lipophilicity and balanced polarity suggest a reduced risk of P-glycoprotein efflux and non-specific binding compared to more lipophilic analogs, thereby enhancing the probability of achieving target engagement in the CNS.

Structure-Activity Relationship (SAR) Studies

The distinct 3,5-substitution pattern on the pyrazole core provides a unique spatial arrangement of the pyrrolidine and trifluoromethyl groups . This regioisomeric variation can be exploited in SAR campaigns to probe the conformational requirements of a binding pocket and to identify novel chemical matter with improved selectivity or potency relative to 4-substituted or N-methylated analogs [2].

Multi-Step Synthesis of Complex Bioactive Molecules

The availability of the free base form (≥98% purity) facilitates direct incorporation into multi-step synthetic routes without the need for additional salt exchange steps. This streamlines the synthesis of more complex drug candidates, particularly those requiring amide bond formation, reductive amination, or metal-catalyzed cross-couplings, thereby improving overall synthetic efficiency and reducing costs.

Quote Request

Request a Quote for 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.